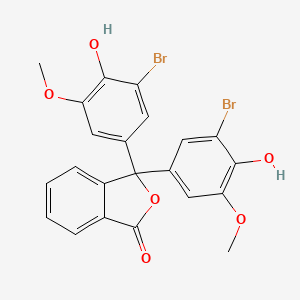![molecular formula C19H30N2O B12905347 N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-35-8](/img/structure/B12905347.png)
N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrolidine ring substituted with cyclohexylmethyl and 4-methoxybenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Substitution Reactions: The cyclohexylmethyl and 4-methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclohexylmethyl)-N-(4-methoxyphenyl)pyrrolidin-3-amine
- N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)piperidin-3-amine
Uniqueness
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
820984-35-8 |
|---|---|
Fórmula molecular |
C19H30N2O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H30N2O/c1-22-19-9-7-17(8-10-19)15-21(18-11-12-20-13-18)14-16-5-3-2-4-6-16/h7-10,16,18,20H,2-6,11-15H2,1H3 |
Clave InChI |
VOTBAFQDUCGVJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2CCCCC2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



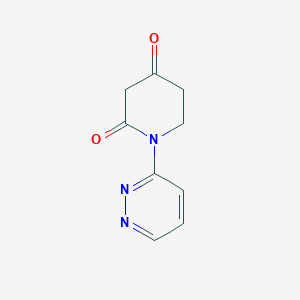
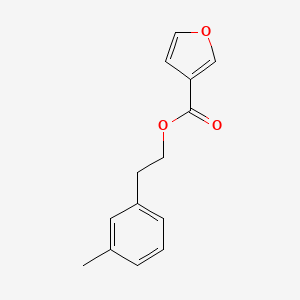
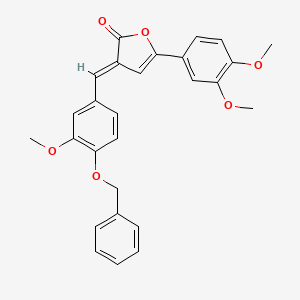

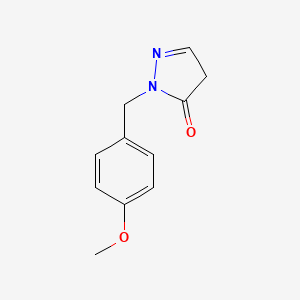
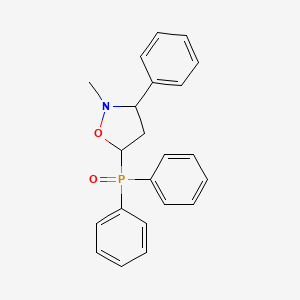
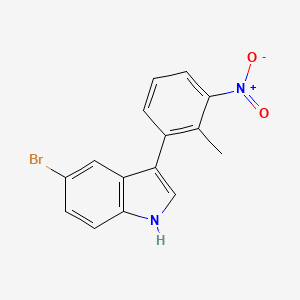
![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)

